N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[3-(thiophen-3-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetamide
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Overview
Description
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-{[3-(THIOPHENE-3-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including a thiolane ring, a benzofuran moiety, and a thiophene carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-{[3-(THIOPHENE-3-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiolane ring, followed by the introduction of the benzofuran and thiophene carbonyl groups. Common reagents used in these reactions include thiolane derivatives, benzofuran precursors, and thiophene carbonyl compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like chromatography and crystallization are used to obtain the final product with the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-{[3-(THIOPHENE-3-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The benzofuran and thiophene moieties can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols or amines .
Scientific Research Applications
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-{[3-(THIOPHENE-3-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-{[3-(THIOPHENE-3-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETAMIDE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-PHENYL-N-[(4-PROPOXYPHENYL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE
- 11-DIOXO-N-PHENYL-1LAMBDA6-THIOLANE-3-SULFONAMIDE
- 11-DIOXO-1LAMBDA6-THIOLAN-3-YL DIPHENYL PHOSPHATE
Uniqueness
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-{[3-(THIOPHENE-3-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETAMIDE is unique due to its combination of a thiolane ring, benzofuran moiety, and thiophene carbonyl group. This structural arrangement imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C19H17NO6S2 |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-[[3-(thiophene-3-carbonyl)-1-benzofuran-5-yl]oxy]acetamide |
InChI |
InChI=1S/C19H17NO6S2/c21-18(20-13-4-6-28(23,24)11-13)9-25-14-1-2-17-15(7-14)16(8-26-17)19(22)12-3-5-27-10-12/h1-3,5,7-8,10,13H,4,6,9,11H2,(H,20,21) |
InChI Key |
NBAHMOXKIKCFIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)COC2=CC3=C(C=C2)OC=C3C(=O)C4=CSC=C4 |
Origin of Product |
United States |
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